molecular formula C11H8N4 B8614298 6-Methyl-3-(2-pyrimidinyl)-2-pyridinecarbonitrile

6-Methyl-3-(2-pyrimidinyl)-2-pyridinecarbonitrile

Cat. No. B8614298
M. Wt: 196.21 g/mol
InChI Key: AUMNIXOXDPWQRG-UHFFFAOYSA-N
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Patent
US08133908B2

Procedure details

An alternative method to make D19 is as follows: 6-methyl-3-(2-pyrimidinyl)-2-pyridinecarbonitrile D18 (0.481 g) was suspended in EtOH (5 ml) and a solution of NaOH (0.490 g, 12.26 mmol) in water (5 ml) was added. The yellow mixture was stirred at 100° C. overnight. The yellow solution was cooled to 25° C. and HCl 6 M (1.0 ml) was added dropwise till pH=4.5. The solvent was removed to give a yellow powder that was dried at 50° C./vacuum for 1.5 hours to give the title compound D19 (1.242 g).
Quantity
0.481 g
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=C(C#N)[C:5]([C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:4][CH:3]=1.[OH-:16].[Na+].Cl.[CH3:19][CH2:20][OH:21]>O>[CH3:1][C:2]1[N:7]=[C:19]([C:20]([OH:16])=[O:21])[C:5]([C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.481 g
Type
reactant
Smiles
CC1=CC=C(C(=N1)C#N)C1=NC=CC=N1
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The yellow mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The yellow solution was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a yellow powder that
CUSTOM
Type
CUSTOM
Details
was dried at 50° C./vacuum for 1.5 hours
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(C(=N1)C(=O)O)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.